molecular formula C8H7FO2 B1601780 5-Fluoro-2,3-dihydrobenzofuran-3-ol CAS No. 60770-60-7

5-Fluoro-2,3-dihydrobenzofuran-3-ol

Cat. No.: B1601780
CAS No.: 60770-60-7
M. Wt: 154.14 g/mol
InChI Key: YQBZKBUZKDPWJW-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzyl ketones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxyacetophenones. Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve the yield of complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

5-Fluoro-2,3-dihydrobenzofuran-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position and the fluorine atom at the 5-position play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZKBUZKDPWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515173
Record name 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60770-60-7
Record name 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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